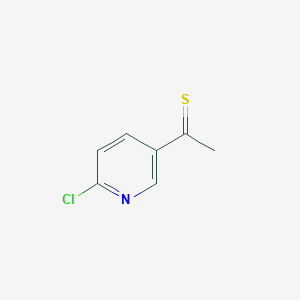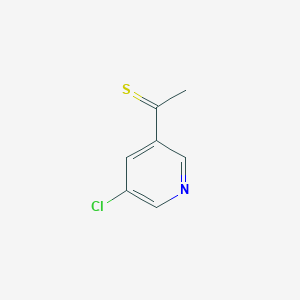![molecular formula C14H19ClN2O2S B1402880 [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1401425-28-2](/img/structure/B1402880.png)
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Übersicht
Beschreibung
The compound contains a methoxyphenyl group, an ethyl group, a thiazolyl group, and an amine group. The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The thiazolyl group is a five-membered ring containing nitrogen and sulfur . The presence of these groups could confer certain properties to the compound, such as potential biological activity .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methoxyphenyl group is also aromatic, with the methoxy substituent potentially influencing the electron density of the phenyl ring .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in reactions such as acylation or alkylation. The thiazole ring could undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the polar amine and methoxy groups could influence its solubility in different solvents. The compound’s boiling point, melting point, and density would also depend on its specific structure .Wissenschaftliche Forschungsanwendungen
- Application: Indole derivatives have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method: The compounds were likely tested in vitro against various viruses .
- Results: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
Antiviral Activity
Antimicrobial Activity
- Application: Thiazole derivatives have been found to have anti-inflammatory properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to reduce inflammation .
- Results: Specific results were not provided in the source .
- Application: Thiazole derivatives have been found to have antitumor or cytotoxic properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to inhibit tumor growth or kill cancer cells .
- Results: Specific results were not provided in the source .
- Application: Thiazole derivatives have been found to have antischizophrenia properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to alleviate symptoms of schizophrenia .
- Results: Specific results were not provided in the source .
Anti-Inflammatory Activity
Antitumor or Cytotoxic Activity
Antischizophrenia Activity
Antihypertensive Activity
- Application: Thiazole derivatives have been found to have antioxidant properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to neutralize free radicals .
- Results: Specific results were not provided in the source .
- Application: Thiazole derivatives have been found to have analgesic properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to relieve pain .
- Results: Specific results were not provided in the source .
- Application: Thiazole derivatives have been found to have anticonvulsant properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to prevent or reduce the severity of seizures .
- Results: Specific results were not provided in the source .
- Application: Thiazole derivatives have been found to have neuroprotective properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to protect nerve cells from damage or degeneration .
- Results: Specific results were not provided in the source .
- Application: Thiazole derivatives have been found to have antiretroviral properties .
- Method: The compounds were likely tested in vitro or in vivo for their ability to inhibit retroviruses .
- Results: Specific results were not provided in the source .
Antioxidant Activity
Analgesic Activity
Anticonvulsant Activity
Neuroprotective Activity
Antiretroviral Activity
Antifungal Activity
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-17-12-5-3-11(4-6-12)7-8-15-9-13-10-16-14(18-2)19-13;/h3-6,10,15H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKHJKLTWZIAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CN=C(S2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



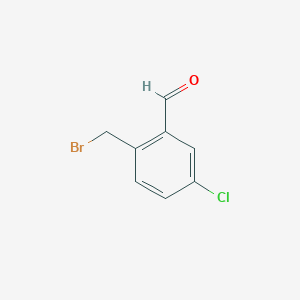
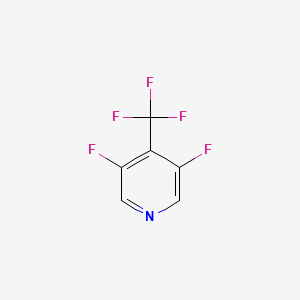
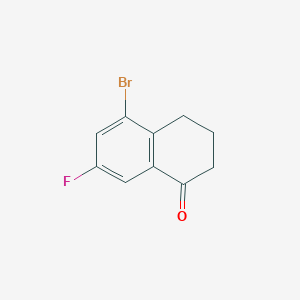
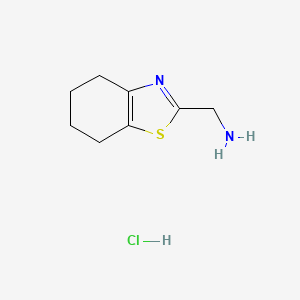
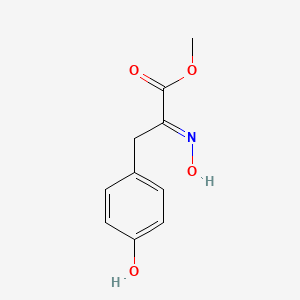
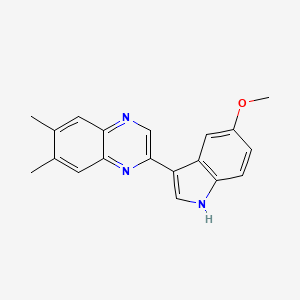
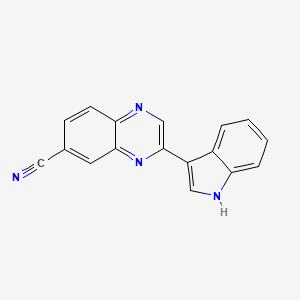
![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)
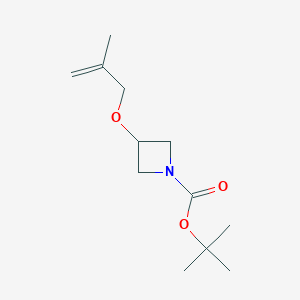
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)
